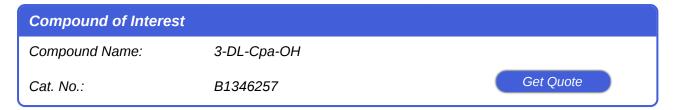


An In-Depth Technical Guide to 3-DL-Cpa-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid, is a non-proteinogenic amino acid. As an analogue of alanine, it serves as a valuable tool in various research and development settings. Its unique cyclopentyl moiety introduces specific steric and conformational properties, making it a subject of interest in the study of enzyme mechanisms, receptor binding, and as a chiral building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular properties, and available technical information for **3-DL-Cpa-OH**.

Molecular Properties

A summary of the key molecular data for **3-DL-Cpa-OH** is presented in the table below.

Property	Value
Molecular Formula	C8H15NO2[1]
Molecular Weight	157.21 g/mol [1]
IUPAC Name	2-amino-3-cyclopentylpropanoic acid[1]
Synonyms	3-Cyclopentyl-DL-alanine, H-beta-Cyclopentyl-DL-Ala-OH[1]
CAS Number	96539-87-6[1]



Experimental Protocols

While detailed, peer-reviewed synthesis and purification protocols specifically for **3-DL-Cpa-OH** are not readily available in the public domain, general methods for the synthesis, purification, and analysis of non-proteinogenic amino acids can be adapted.

Synthesis

The synthesis of α -amino acids with alkyl side chains can often be achieved through methods such as the Strecker synthesis or asymmetric synthesis using chiral auxiliaries. An enantioselective synthesis approach is crucial for obtaining specific stereoisomers, which is often a requirement in pharmaceutical development.[2][3]

Purification

Post-synthesis, purification is critical to remove impurities and isolate the desired product. Common techniques for the purification of amino acids include:

- Recrystallization: This is a fundamental technique for purifying solid compounds. The choice
 of solvent is crucial and is determined empirically. For amino acids, which can be
 zwitterionic, adjusting the pH of the solution can aid in precipitation.[4] A general procedure
 involves dissolving the crude product in a suitable solvent at an elevated temperature and
 then allowing it to cool slowly, which facilitates the formation of pure crystals.
- Flash Chromatography: This method is effective for separating compounds with different polarities. For amino acid derivatives, silica gel is a common stationary phase.[5]

Analytical Characterization

To confirm the identity and purity of **3-DL-Cpa-OH**, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating
and quantifying the enantiomers of 3-DL-Cpa-OH. Macrocyclic glycopeptide-based chiral
stationary phases (CSPs) are often effective for the direct analysis of underivatized amino
acids.[6][7] A typical mobile phase might consist of a mixture of an organic modifier (like
acetonitrile or methanol) and an aqueous buffer.[6][8]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the chemical structure of organic molecules. The spectra of non-proteinogenic amino acids provide unique fingerprints that confirm their identity.[9][10][11]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the elemental composition of the molecule.

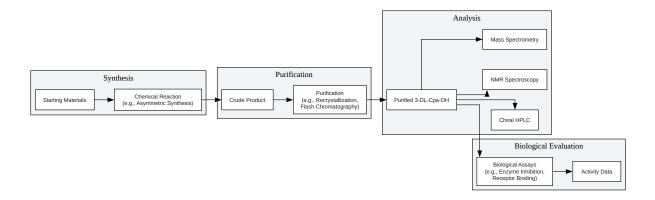
Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways in which **3-DL-Cpa-OH** is involved. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation.[12] However, such molecules are of significant interest in drug discovery and medicinal chemistry for their potential to modulate biological processes.[13] Non-proteinogenic amino acids can act as enzyme inhibitors or receptor agonists/antagonists. For instance, analogues of amino acids are often synthesized and evaluated for their activity at specific receptors, such as the NMDA receptor.[14] Further research is required to elucidate the specific biological targets and mechanisms of action of **3-DL-Cpa-OH**. The cyclopentyl group may confer unique binding properties that could be exploited in the design of novel therapeutics.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a non-proteinogenic amino acid like **3-DL-Cpa-OH**.





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General workflow for synthesis and analysis.

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